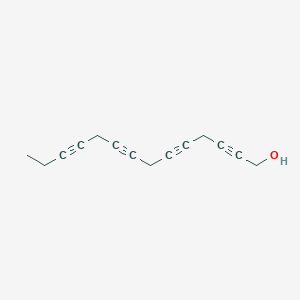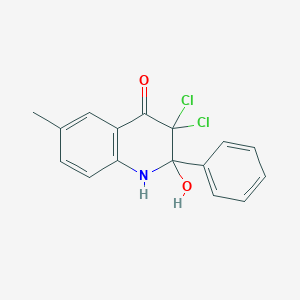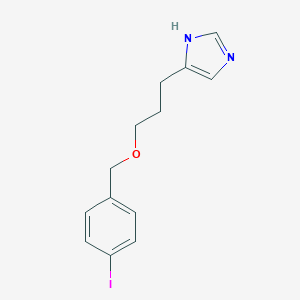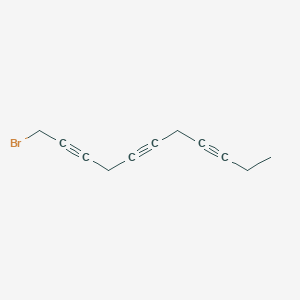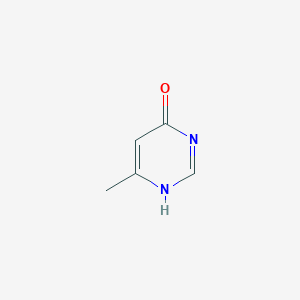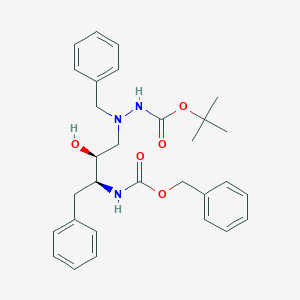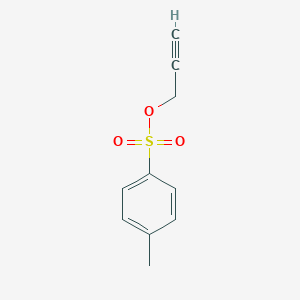
Propargyl p-toluenesulfonate
描述
Propargyl p-toluenesulfonate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Propargyl p-toluenesulfonate can be synthesized from 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Chemical Reactions Analysis
Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid by an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
Physical And Chemical Properties Analysis
Propargyl p-toluenesulfonate is a clear liquid that can range in color from colorless to yellow . Unfortunately, detailed information about its physical and chemical properties such as pH, vapor pressure, vapor density, evaporation rate, and viscosity is not available .
科学研究应用
Application 1: Synthesis of Poly(2-isopropyl-2-oxazoline)
- Summary of the Application: Propargyl p-toluenesulfonate is used as an initiator in the synthesis of linear and cyclic poly(2-isopropyl-2-oxazoline)s . Poly(2-isopropyl-2-oxazoline) is a type of polymer that has various applications in the field of biomedicine and materials science.
- Methods of Application or Experimental Procedures: The synthesis involves a cationic ring-opening polymerization of 2-isopropyl-2-oxazoline . The specific technical details or parameters such as reaction conditions, catalysts used, and reaction time may vary depending on the desired properties of the resulting polymer.
- Results or Outcomes: The result of this process is the formation of poly(2-isopropyl-2-oxazoline), a polymer with potential applications in drug delivery systems, tissue engineering, and other biomedical fields . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 2: Synthesis of 2-Hydroxy-4-Pentynoic Acid
- Summary of the Application: Propargyl p-toluenesulfonate can be used as a reagent to synthesize 2-hydroxy-4-pentynoic acid . This compound could be a useful intermediate in the synthesis of various organic compounds.
- Methods of Application or Experimental Procedures: The synthesis involves an alkylation reaction with diethyl 2-acetamidomalonate followed by subsequent hydrolysis, decarboxylation, diazotization, and hydroxylation reactions .
- Results or Outcomes: The result of this process is the formation of 2-hydroxy-4-pentynoic acid . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 3: Synthesis of Furan Derivatives
- Summary of the Application: Propargyl p-toluenesulfonate can be used as a reagent to synthesize furan derivatives . Furans are a class of organic compounds that have a wide range of applications in the chemical industry.
- Methods of Application or Experimental Procedures: The synthesis involves a Pd-catalyzed reaction with acylchromates .
- Results or Outcomes: The result of this process is the formation of furan derivatives . The specific outcomes, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives.
Application 4: Synthesis of Pharmaceuticals
- Summary of the Application: Propargyl p-toluenesulfonate is an important raw material and intermediate used in the synthesis of various pharmaceuticals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized. Generally, it involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various pharmaceutical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
Application 5: Synthesis of Agrochemicals
- Summary of the Application: Propargyl p-toluenesulfonate is used as a raw material and intermediate in the synthesis of various agrochemicals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular agrochemical being synthesized. It generally involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various agrochemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
Application 6: Synthesis of Dyestuff
- Summary of the Application: Propargyl p-toluenesulfonate is used as a raw material and intermediate in the synthesis of various dyestuffs .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular dyestuff being synthesized. It generally involves various organic reactions where Propargyl p-toluenesulfonate acts as a reagent or an intermediate .
- Results or Outcomes: The outcomes would be the formation of various dyestuff compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental conditions and objectives .
安全和危害
Propargyl p-toluenesulfonate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
prop-2-ynyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVCSFXFFROTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210665 | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl p-toluenesulfonate | |
CAS RN |
6165-76-0 | |
| Record name | 2-Propyn-1-ol, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Toluenesulfonic acid, 2-propynyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propyn-1-ol, 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-TOLUENESULFONIC ACID, 2-PROPYNYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBC3GGJ44A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



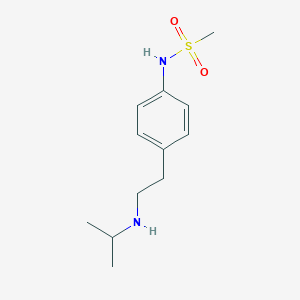
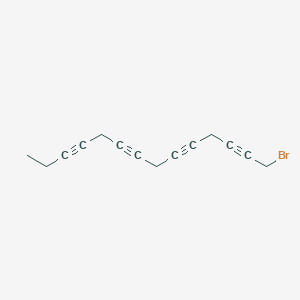

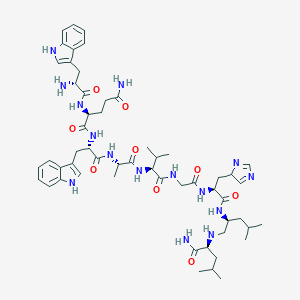
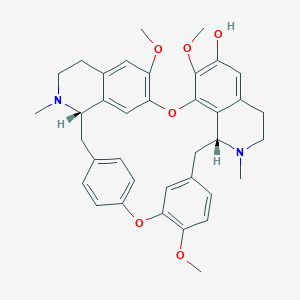
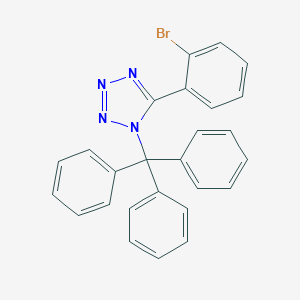
![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
